molecular formula C14H19IN2O B7867921 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine

1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B7867921
M. Wt: 358.22 g/mol
InChI Key: PGMDIXIQFZEHBY-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodinated benzoyl group attached to a piperidine ring, which is further substituted with dimethylamine. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel analgesics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine typically involves the iodination of a benzoyl precursor followed by the formation of the piperidine ring. One common method includes the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride . This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the benzoyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.

Scientific Research Applications

1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at these receptors, modulating pain signals and providing analgesic effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c1-16(2)13-6-8-17(9-7-13)14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDIXIQFZEHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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